molecular formula C33H46O9 B12443174 methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

Cat. No.: B12443174
M. Wt: 586.7 g/mol
InChI Key: KXYWXCIDKNDYTK-NIOCUZMRSA-N
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Description

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, acetoxy, and keto groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthesis.

Preparation Methods

The synthesis of methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the steroidal backbone, followed by functional group modifications to introduce the hydroxyl, acetoxy, and keto groups. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and esterification reactions to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under appropriate conditions.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound’s biological activity is of interest for studying its potential effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The acetoxy group may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate can be compared with other similar compounds, such as:

    Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-hydroxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate: This compound lacks the acetoxy group, which may affect its biological activity and solubility.

    Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxooctanoate: This compound has an additional carbon in the heptanoate chain, which may influence its chemical reactivity and biological properties.

Biological Activity

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate is a complex organic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C30H44O5C_{30}H_{44}O_5 with a molecular weight of approximately 484.67 g/mol. Its structure includes several stereocenters and functional moieties that suggest potential interactions with biological targets.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that certain methyl esters derived from cyclopenta[a]phenanthrenes can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest mediated through pathways involving heat shock proteins (HSP90 and TRAP1) which are crucial in cancer cell survival and proliferation .

2. Anti-inflammatory Effects
Compounds structurally related to methyl (2R)-6-[(3S... have been reported to exhibit anti-inflammatory properties. These effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Hormonal Activity
Given the structural similarities to steroid-like compounds, there is potential for hormonal activity. Some studies suggest that such compounds may act as hormone receptor modulators which could influence physiological processes related to metabolism and growth .

Case Studies

StudyFindings
Study on Anticancer Activity Methyl esters derived from cyclopenta[a]phenanthrenes showed significant inhibition of HCT116 cells with IC50 values as low as 0.12 mg/mL .
Inflammation Model In animal models of inflammation, similar compounds reduced edema and inflammatory markers significantly compared to controls .
Hormonal Modulation In vitro assays indicated binding affinity to estrogen receptors suggesting potential use in hormone-related therapies .

Research Findings

Several research articles and patents have documented the synthesis and biological evaluation of compounds related to methyl (2R)-6-[(3S...]. Notably:

  • A patent (CA3045944A1) outlines methods for synthesizing derivatives that include this compound structure and their applications in treating various diseases including cancer and inflammatory conditions .
  • A comprehensive review in the RSC Advances journal discusses the modification of similar structures to enhance bioactivity and reduce toxicity profiles while maintaining efficacy against cancer cells .

Properties

Molecular Formula

C33H46O9

Molecular Weight

586.7 g/mol

IUPAC Name

methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16?,17-,20-,22?,23+,28-,31+,32+,33+/m1/s1

InChI Key

KXYWXCIDKNDYTK-NIOCUZMRSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C)C(=O)OC

Canonical SMILES

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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